
Ciamexon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciamexon, auch bekannt als BM 41.332, ist ein Derivat der Immunmodulator-2-Cyanoaziridin-Reihe. Es beeinflusst selektiv das Gleichgewicht zwischen T-Helfer-Lymphozyten und T-Lymphozyten, die für die verzögerte Überempfindlichkeitsreaktion bei Mäusen verantwortlich sind . Diese Verbindung hat sich bei der Behandlung von rheumatoider Arthritis, Typ-1-Diabetes und endokriner Ophthalmopathie (Morbus Basedow) als wirksam erwiesen .
Vorbereitungsmethoden
Die Synthese von Ciamexon beinhaltet die Cyclisierung von 2-Cyanoaziridin-1-carboxamid in Gegenwart von Hydroxidionen . Die industriellen Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, an denen Cyanoaziridinderivate beteiligt sind .
Analyse Chemischer Reaktionen
Ciamexon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Das Hauptmetabolit, das gebildet wird, ist das 6-Hydroxymethyl-Derivat.
Reduktion: Diese Reaktion ist bei this compound weniger häufig.
Substitution: Der Aziridinring ist reaktiv gegenüber Schwefelnukleophilen wie Cystein und zellulärem Glutathion.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen NADPH-abhängige Reaktionen in menschlichen Lebermikrosomen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das 6-Hydroxymethyl-Derivat und 6-Carboxy-Ciamexon .
Wissenschaftliche Forschungsanwendungen
Clinical Trials in Rheumatoid Arthritis
A significant study conducted on ciamexon involved a randomized controlled trial to evaluate its efficacy in patients with rheumatoid arthritis (RA). The trial included 21 outpatients who were divided into three groups: one receiving 400 mg/day, another receiving 100 mg/day, and a placebo group. The findings indicated a dose-dependent improvement in clinical and biochemical activity indexes after six months of treatment. Notably, there was a significant decrease in activated T lymphocytes and an increase in CD8-positive lymphocytes among those treated with this compound, suggesting enhanced immune modulation (P = 0.02 to P = 0.05) .
Antitumor Activity
This compound has been investigated for its potential antitumor properties. Preclinical studies indicate that compounds within the cyanoaziridine class, including this compound, can inhibit tumor growth through various mechanisms, including the modulation of oxidative stress pathways .
Clinical Efficacy
In clinical settings, this compound has shown promise as an adjunct therapy in cancer treatment protocols. Its ability to stimulate the immune system makes it a candidate for combination therapies aimed at enhancing the effectiveness of traditional chemotherapeutic agents .
Efficacy Against Other Treatments
Comparative studies have been conducted to assess this compound's effectiveness relative to other immunosuppressive agents. In particular, it has been compared to established treatments for RA and various cancers. While some studies suggest that this compound may offer additional benefits when used alongside conventional therapies, results have been mixed regarding its standalone efficacy against certain malignancies .
Side Effects and Toxicity
Despite its therapeutic potential, this compound is associated with certain adverse effects. Clinical trials have reported instances of hepatotoxicity and skin rashes among patients receiving the drug, necessitating careful monitoring during treatment .
Summary of Findings
The following table summarizes key findings from studies on this compound:
Wirkmechanismus
Ciamexon exerts its effects by selectively influencing the balance between T-helper lymphocytes and T lymphocytes responsible for the delayed-type hypersensitivity reaction . It inhibits the proliferative activity of T and B lymphocytes in a dose-dependent manner without affecting the immune response to foreign antigens . The molecular targets and pathways involved include the modulation of T lymphocyte activity and the inhibition of specific immune responses .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
Ciamexon, also known as BM 41332, is a compound belonging to the class of cyanoaziridines. It has garnered attention for its biological activity, particularly in the context of immunosuppression and potential antitumor effects. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and implications for therapeutic applications.
This compound exhibits its biological effects primarily through immunomodulation. It is thought to selectively suppress immune responses, making it a candidate for treating conditions that require immunosuppression. The compound does not exhibit traditional alkylating activity typical of many chemotherapeutic agents; instead, it appears to interact with thiol groups in proteins, which may lead to the depletion of critical antioxidants such as cysteine and glutathione. This interaction potentially increases oxidative stress within cells, contributing to its antitumor properties .
Key Mechanisms:
- Immunosuppression : this compound acts as a selective immunosuppressive agent.
- Oxidative Stress Induction : By interacting with thiol groups, this compound may enhance oxidative stress, which can be detrimental to cancer cells .
Antitumor Activity
Research indicates that this compound has demonstrated antitumor activity in various animal models. For instance, studies have shown that this compound and related compounds like azimexon are effective against tumors such as Lewis lung carcinoma and Meth A sarcoma. However, their efficacy in vitro appears limited compared to their in vivo performance .
Table 1: Summary of Antitumor Activity in Animal Models
Tumor Type | Model Organism | Efficacy Observed |
---|---|---|
Lewis Lung Carcinoma | Mice | Moderate |
Meth A Sarcoma | Mice | Moderate |
AKR Leukemia | Mice | Moderate |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, the compound has shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma), while demonstrating lower toxicity towards non-malignant cells .
Table 2: Cytotoxicity Data Against Human Cell Lines
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung Adenocarcinoma) | 1.5 ± 0.84 | Selective cytotoxicity |
MCR-5 (Non-malignant) | Higher IC50 | Lower toxicity |
Clinical Applications
This compound has been investigated for its potential in treating endocrine ophthalmopathies and diabetes mellitus due to its immunomodulatory properties. Clinical trials have suggested that it may offer benefits for newly diagnosed insulin-dependent diabetic patients with fewer side effects compared to traditional treatments .
Case Studies
- Diabetes Mellitus :
- Endocrine Ophthalmopathies :
Eigenschaften
CAS-Nummer |
75985-31-8 |
---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-[(2-methoxy-6-methylpyridin-3-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-9(11(13-8)15-2)6-14-7-10(14)5-12/h3-4,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
KOYMTVWMCXDJNV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)CN2CC2C#N)OC |
Kanonische SMILES |
CC1=NC(=C(C=C1)CN2CC2C#N)OC |
Synonyme |
2-cyan-1-((2-methoxy-6-methylpyridin-3-yl)methyl)aziridine BM 41332 BM-41332 ciamexon ciamexone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.